

Technical Guide: D-Fructose-5-d – Structure, Synthesis, and Metabolic Applications

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Compound of Interest

Compound Name: *D-Fructose-5-d*

Cat. No.: *B1161162*

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Executive Summary

D-Fructose-5-d (D-Fructose labeled with deuterium at the C-5 position) is a specialized stable isotope isotopologue used primarily in high-resolution metabolic flux analysis (MFA) and mechanistic enzymology.^{[1][2][3][4]} Unlike non-specific deuterated sugars, the C-5 label offers a unique probe for distinguishing between glycolytic flux and the pentose phosphate pathway (PPP), as well as investigating the stereochemical fidelity of furanose/pyranose ring closures.

This guide provides a comprehensive technical analysis of **D-Fructose-5-d**, detailing its physicochemical properties, enzymatic synthesis protocols, and critical role in modern metabolomics.

Chemical Identity & Structural Dynamics

Molecular Specifications

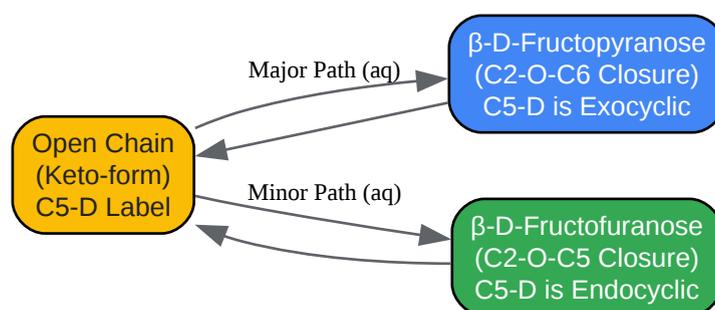
D-Fructose-5-d retains the fundamental chemical behavior of natural D-fructose but possesses a distinct nuclear magnetic resonance (NMR) signature and kinetic isotope effect (KIE) potential at the C-5 position.

Property	Data
Chemical Name	D-Fructose-5-d (or [5- ² H]D-Fructose)
Molecular Formula	C ₆ H ₁₁ DO ₆
Molecular Weight	181.16 g/mol (approx., vs. 180.16 unlabelled)
Isotopic Purity	Typically >98% atom D
Solubility	Highly soluble in water, DMSO, Methanol
Key Feature	Non-exchangeable deuterium at C-5 (chiral center)

Tautomeric Equilibrium

In solution, **D-Fructose-5-d** exists as a complex equilibrium of five tautomers. The deuterium label at C-5 is critical because C-5 is the hydroxyl-bearing carbon involved in the formation of the furanose ring (C2–O–C5).

- β-D-Fructopyranose (~70% in water): Formed via C2–O–C6 closure. The C-5 deuterium is exocyclic to the ring.
- β-D-Fructofuranose (~22% in water): Formed via C2–O–C5 closure. The C-5 deuterium is directly part of the ring system, influencing the ring pucker and NMR coupling constants of adjacent protons.



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Figure 1: Tautomeric equilibrium of **D-Fructose-5-d**. The position of the deuterium label shifts from a secondary alcohol position in the open chain to a ring junction in furanose forms.

Synthesis & Production Methodologies

While general deuterated fructose can be obtained via H/D exchange in basic media (which scrambles labels at C1, C3, and C4), site-specific labeling at C-5 requires precise enzymatic or chemo-enzymatic synthesis. The most robust protocol for research laboratories utilizes the Glucose Isomerase (GI) pathway starting from [5-²H]Glucose.

The Enzymatic Isomerization Protocol

This method leverages the high specificity of Glucose Isomerase (EC 5.3.1.5) to convert readily available [5-²H]Glucose into [5-²H]Fructose without scrambling the label.

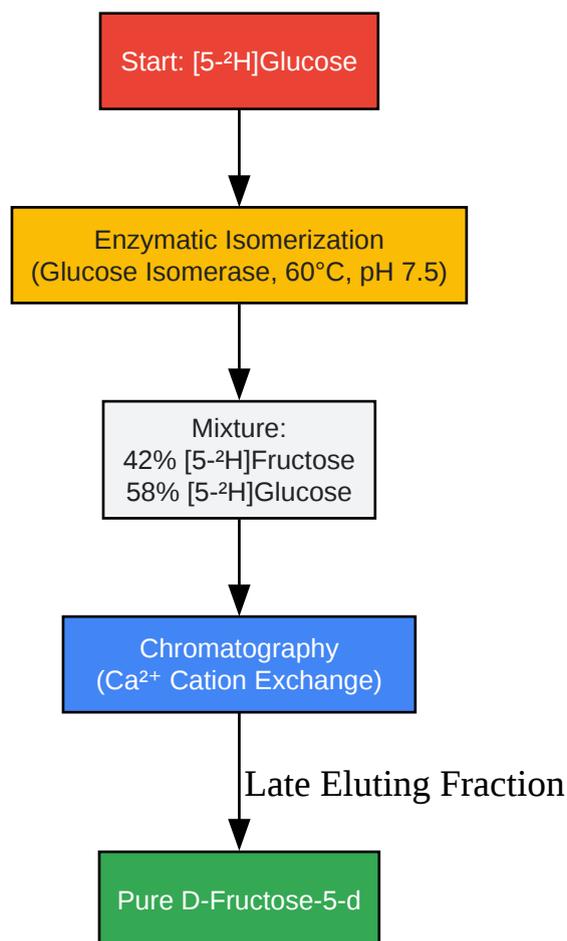
Reagents Required:

- Substrate: D-[5-²H]Glucose (>98% D).
- Enzyme: Immobilized Glucose Isomerase (e.g., from *Streptomyces murinus*).
- Buffer: 50 mM Magnesium Sulfate (MgSO₄), 10 mM Cobalt Chloride (CoCl₂) - Co²⁺ is a cofactor for GI stability.
- pH Adjuster: Sodium Carbonate (Na₂CO₃) to pH 7.5.

Step-by-Step Workflow:

- Substrate Preparation: Dissolve 1.0 g of [5-²H]Glucose in 10 mL of degassed deionized water. Add MgSO₄ (final conc. 5 mM) to prevent enzyme inhibition by calcium.
- Isomerization: Add 500 Units of immobilized Glucose Isomerase. Incubate at 60°C (optimal for GI kinetics) for 4–6 hours.
 - Note: The reaction reaches an equilibrium of ~42% Fructose / 58% Glucose.
- Separation (Critical): The mixture must be separated using cation-exchange chromatography (Ca²⁺ form resin) or preparative HPLC (Amino column).
 - Fructose elutes later than glucose on Ca²⁺ columns due to stronger complexation.

- Purification: Collect fructose fractions, rotary evaporate to dryness, and recrystallize from methanol/ethanol if high purity is required.



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Figure 2: Enzymatic synthesis workflow for **D-Fructose-5-d** ensuring label integrity.

Applications in Metabolic Flux Analysis (MFA)[9][10][11]

D-Fructose-5-d is a precision tool for dissecting carbohydrate metabolism. Its utility lies in the fate of the C-5 carbon (and its attached deuterium) during glycolysis versus the Pentose Phosphate Pathway (PPP).

Glycolysis Tracing

In glycolysis, Fructose is phosphorylated to Fructose-1,6-bisphosphate (F-1,6-BP).

- Aldolase Cleavage: Aldolase splits F-1,6-BP (C1–C6) into DHAP (C1–C3) and GAP (C4–C6).
- Fate of C5: The C-5 of fructose becomes the C-2 of Glyceraldehyde-3-Phosphate (GAP).
- Detection: The deuterium label is retained at the C-2 position of GAP and subsequently the C-2 position of lactate. This allows researchers to quantify the contribution of exogenous fructose to the triose pool via NMR or Mass Spectrometry (M+1 mass shift in lactate fragments).

Distinguishing from PPP

If fructose enters the non-oxidative branch of the PPP (via F6P), the carbon scrambling reactions (Transketolase/Transaldolase) redistribute the C-5 label differently than direct glycolysis. By comparing the isotopomer distribution in downstream metabolites (like pyruvate or alanine), the flux ratio can be calculated.

Quality Control & Characterization

Validating the identity of **D-Fructose-5-d** requires ensuring the label is present and the molecule has not degraded.

Proton NMR Spectroscopy (¹H-NMR)

- Standard Fructose: Shows a complex multiplet for H-5 at approx. 3.90–4.00 ppm (depending on tautomer).[5]
- **D-Fructose-5-d:**
 - H-5 Signal: Disappears completely (silent in ¹H-NMR).
 - H-4 and H-6 Signals: The multiplicity changes. H-4 and H-6 protons lose the vicinal coupling to H-5 (and

), appearing as simplified multiplets or singlets (depending on resolution and other couplings).

Carbon-13 NMR (^{13}C -NMR)[7]

- C-5 Signal: In proton-decoupled ^{13}C spectra, the C-5 peak (typically ~70 ppm for pyranose) will split into a 1:1:1 triplet due to coupling with the Deuterium nucleus (spin = 1).
- Isotope Shift: A slight upfield shift (isotope effect) of the C-5 resonance is observed compared to the non-deuterated standard.

References

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Sources

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